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Compound of Interest

Compound Name:
Ethyl 1-

hydroxycyclopentanecarboxylate

Cat. No.: B1419082 Get Quote

This guide provides an in-depth analysis of the spectral data for Ethyl 1-
hydroxycyclopentanecarboxylate, a key building block in organic synthesis. Designed for

researchers, scientists, and professionals in drug development, this document elucidates the

structural features of the molecule through a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this

data is grounded in established spectroscopic principles and supported by comparative

analysis with analogous compounds.

Introduction
Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1) is a valuable intermediate

in the synthesis of various compounds, including agrochemicals and pharmaceuticals. Its

molecular structure, comprising a cyclopentane ring, a tertiary alcohol, and an ethyl ester

functional group, presents a unique spectroscopic fingerprint. Accurate interpretation of its

spectral data is paramount for confirming its identity, purity, and for understanding its reactivity

in subsequent chemical transformations. This guide will provide a comprehensive, predicted

analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with detailed experimental

protocols for data acquisition.
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The structure of Ethyl 1-hydroxycyclopentanecarboxylate dictates the expected signals in its

various spectra. The presence of distinct functional groups allows for a detailed and predictive

analysis.

Caption: Molecular Structure of Ethyl 1-hydroxycyclopentanecarboxylate.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule.

The predicted ¹H NMR spectrum of Ethyl 1-hydroxycyclopentanecarboxylate in a deuterated

solvent such as CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the

cyclopentane ring protons, and the hydroxyl proton.

Predicted ¹H NMR Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Justification &
Comparative
Data

~ 4.2 Quartet (q) 2H -O-CH₂-CH₃

The methylene

protons of the

ethyl ester are

deshielded by

the adjacent

oxygen atom. In

ethyl

cyclopentanecar

boxylate, this

signal appears

around 4.1 ppm.

[1]

~ 3.5 Singlet (s) 1H -OH

The chemical

shift of hydroxyl

protons can vary

depending on

concentration

and solvent, but

typically appears

as a broad

singlet. In tertiary

alcohols, this

shift is often

observed in the

2.0-4.0 ppm

range.[2]

~ 2.0 - 1.6 Multiplet (m) 8H Cyclopentane

ring protons

The eight

protons on the

cyclopentane

ring are

diastereotopic

and will appear

as a complex
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multiplet. In ethyl

cyclopentanecar

boxylate, these

protons resonate

in the 1.5-1.9

ppm region.[1]

~ 1.2 Triplet (t) 3H -O-CH₂-CH₃

The methyl

protons of the

ethyl group are

coupled to the

adjacent

methylene

protons, resulting

in a triplet. This

is a characteristic

signal for an

ethyl group and

is seen in ethyl

esters.[3]

Interpretation and Causality
The downfield shift of the methylene quartet (~4.2 ppm) is a direct consequence of the

inductive effect of the neighboring oxygen atom of the ester group, which withdraws electron

density and deshields these protons.[4] The triplet splitting pattern arises from the n+1 rule,

where the two neighboring methylene protons split the methyl signal into a triplet. Conversely,

the three methyl protons split the methylene signal into a quartet. The cyclopentane protons

exhibit complex splitting due to their rigid cyclic structure and diastereotopic relationships. The

hydroxyl proton is expected to be a singlet as it typically does not couple with neighboring

protons due to rapid exchange, although its chemical shift is highly dependent on experimental

conditions like solvent and concentration.[2]

Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg of Ethyl 1-hydroxycyclopentanecarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube to remove any particulate matter. Place the NMR tube in the spectrometer. Lock and shim the magnetic field to ensure homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence. Apply Fourier transform to the raw data. Phase correct the spectrum. Integrate the signals and reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Each unique carbon atom in Ethyl 1-hydroxycyclopentanecarboxylate will give a distinct

signal in the spectrum.

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment
Justification &
Comparative Data

~ 177 C=O (Ester)

The carbonyl carbon of an

ester typically resonates in the

160-185 ppm range.[5]

~ 80 C-OH (Quaternary)

The quaternary carbon

attached to the hydroxyl group

is significantly deshielded. In

analogous tertiary alcohols,

this carbon appears in this

region.

~ 61 -O-CH₂-CH₃

The methylene carbon of the

ethyl ester is deshielded by the

adjacent oxygen, typically

appearing around 60 ppm.[6]

~ 38
Cyclopentane CH₂ (alpha to C-

OH)

The carbons of the

cyclopentane ring adjacent to

the quaternary center will be

downfield compared to the

other ring carbons.

~ 24
Cyclopentane CH₂ (beta to C-

OH)

These carbons are in a more

typical alkane-like

environment.

~ 14 -O-CH₂-CH₃

The methyl carbon of the ethyl

group is in a standard alkyl

region.[6]

Interpretation and Causality
The most downfield signal is attributed to the ester carbonyl carbon due to the strong

deshielding effect of the double-bonded oxygen. The quaternary carbon attached to the

hydroxyl group is also significantly deshielded. The chemical shifts of the cyclopentane carbons

are influenced by their proximity to the electron-withdrawing ester and hydroxyl groups. The
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symmetry of the molecule results in fewer signals than the total number of carbon atoms, with

the two pairs of cyclopentane carbons being chemically equivalent.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Data
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Wavenumber
(cm⁻¹)

Intensity Vibration
Functional
Group

Justification &
Comparative
Data

~ 3450 Strong, Broad O-H stretch Tertiary Alcohol

The broadness is

due to hydrogen

bonding. Tertiary

alcohols typically

show a C-O

stretch around

1150 cm⁻¹.[7][8]

~ 2960, 2870 Medium-Strong C-H stretch

Alkane

(Cyclopentane

and Ethyl)

These are

characteristic sp³

C-H stretching

vibrations.[9]

~ 1730 Strong, Sharp C=O stretch Ester

Saturated esters

typically exhibit a

strong carbonyl

absorption in the

1750-1735 cm⁻¹

range.[10][11]

~ 1150 Strong C-O stretch
Tertiary Alcohol &

Ester

The C-O single

bond stretches

for both the

alcohol and the

ester will appear

in this region,

likely

overlapping.[12]

[13]

Interpretation and Causality
The most prominent features in the predicted IR spectrum are the broad O-H stretching band,

indicative of the alcohol functional group and intermolecular hydrogen bonding, and the strong,

sharp C=O stretching band, characteristic of the ester carbonyl. The presence of these two
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distinct peaks is strong evidence for the structure of Ethyl 1-
hydroxycyclopentanecarboxylate. The C-H stretching bands just below 3000 cm⁻¹ confirm

the presence of saturated alkyl groups.[14]

Experimental Protocol: Liquid Film IR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Place a drop of neat Ethyl 1-hydroxycyclopentanecarboxylate onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film. Mount the sandwiched plates in the spectrometer's sample holder. Acquire a background spectrum of the empty beam path. Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Click to download full resolution via product page

Caption: Workflow for Liquid Film IR Spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data
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m/z
Proposed
Fragment

Interpretation
Justification &
Comparative Data

159 [M+H]⁺
Protonated molecular

ion

The molecular weight

of Ethyl 1-

hydroxycyclopentanec

arboxylate is 158.20

g/mol . In electrospray

ionization (ESI), the

protonated molecular

ion is commonly

observed.[15][16]

141 [M-H₂O+H]⁺ Loss of water

Alcohols readily

undergo dehydration

in the mass

spectrometer.[17]

113 [M-OC₂H₅]⁺
Loss of the ethoxy

group

Alpha-cleavage next

to the carbonyl group

is a common

fragmentation

pathway for esters.

[18]

85 [Cyclopentyl-OH]⁺
Cleavage of the ester

group

Fragmentation of the

C-C bond between the

cyclopentane ring and

the carbonyl group.

Interpretation and Causality
The expected mass spectrum under soft ionization conditions like ESI would prominently

feature the protonated molecular ion at m/z 159. A key fragmentation pathway for alcohols is

the loss of a water molecule, which would lead to a peak at m/z 141. Esters commonly undergo

fragmentation via cleavage of the bond alpha to the carbonyl group, leading to the loss of the

ethoxy radical and a fragment at m/z 113.[19] Further fragmentation of the cyclopentane ring

can also be expected.
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Experimental Protocol: Direct Infusion Mass
Spectrometry

Sample Preparation Data Acquisition Data Processing

Prepare a dilute solution of Ethyl 1-hydroxycyclopentanecarboxylate in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI). Acquire the mass spectrum over a suitable m/z range. Analyze the resulting spectrum to identify the molecular ion and key fragment ions.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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